![molecular formula C17H24N6O B2879701 2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1049366-08-6](/img/structure/B2879701.png)
2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
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Overview
Description
2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a tetrazole moiety and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps. One common route includes the alkylation of piperazine with a suitable alkyl halide, followed by the introduction of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The final step often involves the attachment of the tolyl group via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Structural Characteristics
The compound features a tetrazole ring, which is known for its biological activity. Tetrazoles have been widely studied for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of the piperazine moiety further enhances the compound's interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Tetrazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing tetrazole rings exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimal inhibitory concentration (MIC) values for tetrazole-based compounds that are comparable to or even surpass those of established antibiotics like ciprofloxacin .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Tetrazoles are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies have indicated that similar compounds can inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .
Neuropharmacology
Given the piperazine component, there is potential for this compound to act on neurological pathways. Piperazine derivatives have been explored for their effects on neurotransmitter systems and have been implicated in the treatment of conditions such as anxiety and depression . The tetrazole group may also contribute to neuroprotective effects, making this compound a candidate for further investigation in neuropharmacology.
Case Study 1: Antimicrobial Efficacy
A study investigated a series of tetrazole derivatives, including those similar to 2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one). The results showed promising antimicrobial activity against resistant strains of Staphylococcus aureus with MIC values as low as 0.8 μg/mL . This highlights the potential of such compounds in addressing antibiotic resistance.
Case Study 2: Anticancer Activity
In another study focusing on tetrazoled compounds, researchers evaluated their effects on breast cancer cell lines. Compounds were found to inhibit cell proliferation significantly and induce apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways . This suggests that derivatives of this compound) could be further explored for anticancer therapies.
Mechanism of Action
The mechanism of action of 2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one: Similar structure but lacks the tolyl group.
2-methyl-1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)propan-1-one: Similar structure but lacks the p-tolyl group.
Uniqueness
The presence of both the tetrazole and p-tolyl groups in 2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one makes it unique. The tetrazole group can enhance binding affinity to biological targets, while the p-tolyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Biological Activity
The compound 2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a tetrazole derivative that has garnered attention due to its diverse biological activities. Tetrazoles are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity associated with this specific compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N7O, with a molecular weight of 391.5 g/mol. Its structure features a p-tolyl group attached to a tetrazole ring, which is linked to a piperazine moiety. This configuration is critical for its biological activity, as the tetrazole ring can mimic carboxylate groups in biological systems.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Tetrazoles have been investigated for their potential in cancer therapy. They are believed to interact with specific receptors involved in cell proliferation and apoptosis. In vitro studies have demonstrated that certain tetrazole derivatives can induce apoptosis in cancer cell lines, suggesting a possible therapeutic role in oncology.
Anti-inflammatory Effects
The anti-inflammatory properties of tetrazoles are attributed to their ability to modulate inflammatory pathways. For example, they can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB, a key transcription factor in inflammation.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against E. coli .
- Cytotoxicity in Cancer Cells : In another investigation, the cytotoxic effects of tetrazole derivatives were tested on HeLa cells (cervical cancer). The compound showed significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
- Anti-inflammatory Mechanism : A recent study explored the anti-inflammatory mechanism of similar compounds in a murine model of arthritis. The results demonstrated a reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-methyl-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-13(2)17(24)22-10-8-21(9-11-22)12-16-18-19-20-23(16)15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYNIBIXTZNWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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